molecular formula C16H20N6O2 B2878883 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1013875-11-0

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2878883
CAS No.: 1013875-11-0
M. Wt: 328.376
InChI Key: VYOGGJLHIYKFCV-UHFFFAOYSA-N
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Description

This compound belongs to the purine dione class, characterized by a bicyclic purine core modified with multiple substituents. Its structure includes:

  • 7-ethyl and 3-methyl groups, which contribute to steric and electronic modulation of the purine core.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-6-8-21-14(23)12-13(19(5)16(21)24)17-15(20(12)7-2)22-11(4)9-10(3)18-22/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGGJLHIYKFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole moiety and a tetrahydropurine core. Its molecular formula is C16H22N4O2C_{16}H_{22}N_4O_2, with a molecular weight of 306.37 g/mol. The presence of the pyrazole ring is significant as it is known to enhance various biological activities.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that related compounds induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound enhances the expression of pro-apoptotic proteins such as caspases. In vitro studies showed a concentration-dependent increase in caspase 3 production in HCT116 cells upon treatment with similar pyrazole derivatives .
  • Case Studies : A study evaluating the cytotoxicity of related pyrazole compounds reported IC50 values indicating strong activity against several cancer cell lines including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The most potent compounds exhibited IC50 values as low as 2.13 µM against MCF-7 cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit inflammatory pathways:

  • Research Findings : Studies have shown that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented:

  • Mechanism : These compounds disrupt microbial cell wall synthesis and inhibit enzymatic functions critical for microbial survival.
  • Case Studies : A series of pyrazole derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations .

Data Table: Biological Activities Summary

Activity TypeMechanismIC50 Values (µM)Reference
AnticancerInduction of apoptosis (caspase 3)2.13 (MCF-7)
Inhibition of tubulin polymerization4.34 (SiHa)
Anti-inflammatoryInhibition of COX-2Not specified
AntimicrobialDisruption of cell wall synthesisVaries by strain

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets:

  • Findings : Docking simulations indicated favorable binding energies with key proteins involved in cancer progression and inflammation. The binding energies ranged from -16.5 to -24.7 kcal/mol for different targets, suggesting strong interactions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The 3,5-dimethylpyrazole moiety exhibits reactivity toward electrophilic and nucleophilic agents. Substitution typically occurs at the N1 position due to steric protection from methyl groups at C3 and C5.

Reaction TypeReagents/ConditionsProducts/OutcomesYield (%)References
AlkylationMethyl iodide, K₂CO₃, DMFN1-methylated pyrazole derivative65–72
AcylationAcetyl chloride, Et₃NN1-acetylpyrazole analog58
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidBiaryl-linked purine hybrids45–50

Key Findings :

  • Methylation at N1 enhances hydrophobicity but reduces hydrogen-bonding capacity .

  • Acylated derivatives show improved stability under acidic conditions .

Oxidation of the Purine Core

The tetrahydro-1H-purine-2,6-dione system undergoes oxidative modifications at the C7 and C8 positions under controlled conditions.

Oxidizing AgentConditionsProductSelectivityReferences
KMnO₄H₂O, 25°C, 12 hrs7-Oxo derivativeHigh (C7)
m-CPBACH₂Cl₂, 0°C → RTEpoxidation at allyl side chainModerate
OzoneMeOH, −78°CCleavage of propenyl groupQuantitative

Notable Observations :

  • Oxidation at C7 preserves the pyrazole ring but reduces enzymatic binding affinity .

  • Ozonolysis of the propenyl group generates a ketone intermediate for further functionalization.

Alkylation and Ring-Opening Reactions

The propenyl (allyl) substituent participates in alkylation and cycloaddition reactions.

ReactionConditionsProductsApplicationsReferences
HydroborationBH₃·THF, 0°C → RTSecondary alcohol derivativeChiral intermediate
Diels-Alder CycloadditionMaleic anhydride, ΔFused bicyclic adductPolymer precursor
Radical AdditionAIBN, CCl₄, hvChlorinated side-chain analogsAntimicrobial candidates

Mechanistic Insights :

  • Allylic positions show regioselectivity in hydroboration due to steric effects.

  • Diels-Alder adducts exhibit enhanced thermal stability.

Hydrolysis and Rearrangement

The purine-2,6-dione system is susceptible to hydrolysis under basic or enzymatic conditions:

Hydrolysis AgentConditionsProductsNotesReferences
NaOH (1M)Reflux, 6 hrsUracil analog + pyrazole fragmentDegradation pathway
Carboxypeptidase ApH 7.4, 37°CCleaved purine ringBioactivation mechanism

Stability Data :

  • Half-life in aqueous buffer (pH 7.4): ~48 hrs .

  • Acidic conditions (pH < 3) accelerate ring contraction .

Catalytic Functionalization

Transition-metal catalysts enable C–H activation and cross-coupling:

Catalyst SystemSubstrateProductsTurnover (TOF)References
Pd(OAc)₂/XPhosAryl halidesC8-arylated purines120/hr
RuCl₃/NMOAlkenesEpoxidized derivatives85

Optimization Strategies :

  • Ligand choice (e.g., XPhos) minimizes dehalogenation side reactions .

  • N-Methyl groups suppress undesired N7 coordination in Pd-mediated reactions .

Photochemical Reactions

The pyrazole-purine conjugate exhibits unique photophysical properties:

Light SourceConditionsOutcomesQuantum YieldReferences
UV (254 nm)MeCN, N₂ atmosphere[2+2] Cycloaddition at allyl group0.32
Visible light (450 nm)Eosin Y, H₂OSinglet oxygen generation0.18

Applications :

  • Photoinduced dimerization creates mechanically interlocked structures.

  • Singlet oxygen production suggests potential in photodynamic therapy .

Comparative Reactivity Table

Key functional groups ranked by reactivity (1 = most reactive):

Position/GroupReactivitySusceptible Reactions
Allyl (propenyl)1Cycloaddition, oxidation
Pyrazole N12Alkylation, acylation
Purine C73Oxidation, nucleophilic attack
Ethyl side chain4Radical halogenation

Comparison with Similar Compounds

Structural Analogs within the Purine Dione Class

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS 1014072-87-7)

Key Differences :

  • 7-Substituent : The target compound has a 7-ethyl group, while the analog features a 7-(2-methylallyl) group.
  • 1-Substituent : The target compound’s 1-allyl group contrasts with the analog’s 1-H (unsubstituted position).

Implications :

  • This could affect solubility, metabolic pathways, or target engagement.
  • The discontinuation of the analog (as noted in ) may suggest synthetic challenges or unfavorable pharmacokinetic properties, prompting exploration of substituents like ethyl and allyl in the target compound .
Table 1: Structural and Substituent Comparison
Feature Target Compound Analog (CAS 1014072-87-7)
7-Position Substituent Ethyl (linear alkyl) 2-Methylallyl (branched, unsaturated)
1-Position Substituent Prop-2-en-1-yl (allyl) Hydrogen
3-Position Substituent Methyl Methyl
Core Structure Purine-2,6-dione Purine-2,6-dione

Pyrazole-Containing Heterocycles

Compounds such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () and coumarin-pyrimidinone hybrids () share the pyrazole motif but differ in core structure.

Key Insights :

  • The 3,5-dimethylpyrazole group in the target compound is analogous to pyrazole derivatives in , which exhibit thiophene and ester functionalities. Such substituents are often leveraged for enhanced solubility or target specificity in medicinal chemistry .
  • In , coumarin moieties are integrated into pyrazole hybrids, suggesting a trend toward multi-heterocyclic systems to optimize bioactivity. The target compound’s purine core may offer distinct electronic properties compared to coumarin or thiophene systems .

Bicyclic Systems with Varied Cores

The tetrahydroimidazo[1,2-a]pyridine derivative in highlights the role of bicyclic frameworks in drug design.

Comparison :

  • Substituent Diversity: The imidazopyridine derivative features electron-withdrawing groups (cyano, nitro), while the target compound employs alkyl/allyl substituents. This contrast underscores the trade-off between electronic modulation and steric effects in drug design .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Alkyl vs. Allyl Substituents : Ethyl groups may improve metabolic stability compared to unsaturated groups like allyl, which are prone to oxidation.
    • Pyrazole Positioning : The 8-position pyrazole in the target compound could mimic adenine-binding motifs in enzymes, a hypothesis supported by purine-based kinase inhibitors .

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